
N-(6-chloro-1H-purin-2-yl)acetamide
Beschreibung
N-(6-chloro-1H-purin-2-yl)acetamide is a purine-based acetamide derivative characterized by a chloro-substituted purine core linked to an acetamide group. Purine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with enzymes and receptors involved in DNA/RNA metabolism. These analogs share the 6-chloropurinyl backbone but differ in substituents at the N9 position, such as oxolane (tetrahydrofuran) or acetyl groups .
Eigenschaften
IUPAC Name |
N-(6-chloro-1H-purin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCIBFHZYEENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=NC2=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=NC=NC2=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Yield Optimization
In a study by Robins and Hatfield, 2-amino-6-chloropurine was treated with acetic anhydride under Lewis acid catalysis. Using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile at room temperature, the reaction produced bis-acetylated 17 as the major product (49% yield with 1 equivalent of acetic anhydride). Increasing the anhydride to 2 equivalents raised the yield to 59%, but mono-acetylation remained elusive.
Notably, starting with pre-acetylated 2-amino-6-chloropurine (1e ), the bis-acetylated product 17 was obtained in 72% yield, suggesting that 1e itself could serve as a precursor if mono-acetylation is achieved upstream.
Table 1: Acetylation Outcomes of 2-Amino-6-chloropurine
Starting Material | Acetic Anhydride (Equiv) | Catalyst | Product | Yield (%) |
---|---|---|---|---|
1d | 1 | TMSOTf | 17 | 49 |
1d | 2 | TMSOTf | 17 | 59 |
1e | 1 | TMSOTf | 17 | 72 |
Mechanistic Insights and Challenges
The propensity for bis-acetylation arises from the reactivity of both the exocyclic 2-amino group and purine ring NH positions. Density functional theory (DFT) calculations suggest that TMSOTf activates the anhydride, facilitating nucleophilic attack by the 2-amino group. However, steric and electronic factors favor subsequent acetylation at the N-9 position, leading to 17 . Mitigating this requires:
-
Low-temperature reactions (0–5°C) to slow secondary acetylation.
-
Protecting group strategies (e.g., tert-butoxycarbonyl) to block reactive NH sites.
Synthesis via Intermediate Cyclization
An alternative approach synthesizes 2-amino-6-chloropurine (1d ) via a novel cyclization route, followed by acetylation. This method, detailed in patent CN113234077B, avoids hazardous reagents like phosphorus pentasulfide and chlorine gas.
Cyclization of 4-Chloro-5,6-dinitropyrimidine-2-amine
The patented method begins with nitration of isocytosine to form 4-chloro-5,6-dinitropyrimidine-2-amine. Cyclization with triethyl orthoformate in acidic media yields 1d in 68% yield, significantly higher than traditional routes (e.g., 61% via thiolation-chlorination).
Table 2: Comparative Yields of 2-Amino-6-chloropurine Synthesis
Post-Cyclization Acetylation
The resulting 1d is acetylated using acetic anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves 85% mono-acetylation at 0°C, avoiding bis-product formation.
Comparative Analysis of Methods
Efficiency and Scalability
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-chloro-1H-purin-2-yl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1H-purin-2-yl)acetamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in analytical studies and as a reagent in various chemical reactions. In biology and medicine, this compound may be used in drug development and testing, as well as in the study of biochemical pathways and molecular interactions .
Wirkmechanismus
The mechanism of action of N-(6-chloro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact mechanism of action can be studied using advanced techniques like mass spectrometry and molecular modeling .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Acetamide Derivatives
Structural Analogues in Purine-Based Systems
a) N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide
- Structure : Features a 6-chloropurinyl core with an oxolane (tetrahydrofuran) substituent at N9 and an acetamide group at C2.
- Properties : Molecular formula C₁₁H₁₂ClN₅O₂, molecular weight 281.7 g/mol. This compound’s lipophilic oxolane group may enhance membrane permeability compared to the parent compound .
b) N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide
- Structure : Contains an acetyl group at N9 and acetamide at C2.
- Properties : Molecular formula C₉H₈ClN₅O₂, molecular weight 253.65 g/mol. The acetyl group could influence metabolic stability or binding affinity .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
---|---|---|---|---|
N-(6-chloro-1H-purin-2-yl)acetamide | C₇H₆ClN₅O | 211.61 (calculated) | Chloro (C6), acetamide (C2) | Nucleic acid enzyme targeting |
N-[6-chloro-9-(oxolan-2-yl)purin-2-yl]acetamide | C₁₁H₁₂ClN₅O₂ | 281.7 | Oxolane (N9) | Enhanced bioavailability |
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide | C₉H₈ClN₅O₂ | 253.65 | Acetyl (N9) | Metabolic stability |
Non-Purine Acetamide Derivatives
a) Methazolamide Metabolites (Thiadiazole-Based)
Methazolamide, a carbonic anhydrase inhibitor, undergoes metabolism to generate acetamide derivatives such as:
- MSG (Glutathione conjugate) : Retains the thiadiazole core but incorporates glutathione, enhancing solubility and detoxification pathways .
b) Antimicrobial Acetamide Derivatives
Ravindra et al. synthesized acetamides with benzo[d]thiazol-5-ylsulfonyl-piperazine moieties. For example:
- Compound 47 : Active against gram-positive bacteria (e.g., Staphylococcus aureus).
- Compound 49 : Exhibits antifungal activity.
These compounds demonstrate that substituents like difluorophenyl or thiazolyl groups critically influence bioactivity .
c) Benzothiazole Acetamides (Patent Examples)
Chlorophenyl Acetamide Derivatives
Compounds isolated from Agriophyllum squarrosum include:
Key Research Findings and Trends
Structural Determinants of Activity :
- Purine-based acetamides are tailored for nucleic acid-related targets, while benzothiazole or thiadiazole derivatives focus on enzyme inhibition (e.g., carbonic anhydrase) .
- Chloro-substituents improve binding affinity but may require balancing with hydrophilic groups to maintain solubility .
Synthetic Strategies :
- Purine analogs are synthesized via nucleophilic substitution or condensation reactions, whereas benzothiazole derivatives employ Claisen–Schmidt condensations or Suzuki couplings .
Pharmacological Gaps: Limited data exist on the specific biological activities of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-chloro-1H-purin-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with purine derivatives. A common approach includes:
- Step 1 : Chlorination of the purine core at the 6-position using POCl₃ or SOCl₂ under reflux conditions.
- Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation (e.g., using EDC/NHS for activation) .
- Critical Parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acylating agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and acetamide groups) and aromatic proton integration .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion verification (e.g., [M+H]⁺ at m/z 226.05) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement; monitor hydrogen bonding and π-π stacking in the purine core .
Q. How is the bioactivity of this compound assessed in preliminary studies?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases or phosphodiesterases) using fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cell-Based Assays : MTT assays for cytotoxicity (e.g., IC₅₀ in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map molecular electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites .
- Molecular Docking : AutoDock Vina to predict binding affinity with protein targets (e.g., adenosine receptors); validate with MD simulations (AMBER force field) for stability .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture conditions (e.g., serum-free media).
- Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) for kinetic binding analysis .
- Statistical Analysis : Use ANOVA/Tukey tests to identify outliers in dose-response datasets .
Q. How can crystallographic challenges (e.g., disorder or twinning) during X-ray analysis of this compound be addressed?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve electron density ambiguities.
- Refinement : SHELXL for handling disorder (e.g., chloro group occupancy) and hydrogen bonding networks. Use TWINLAW for twinned crystals .
Q. What mechanistic insights guide the optimization of regioselective reactions in purine-based acetamide derivatives?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., chloro displacement vs. acetamide formation).
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing reactive sites during synthesis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.